9-Mercaptodethiobiotin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

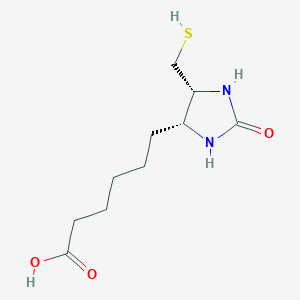

9-mercaptodethiobiotin is a member of the class of imidazolidinones that is dethiobiotin carrying a mercapto substituent at position 9. An intermediate in the biosynthesis of biotin. It has a role as an Escherichia coli metabolite. It is a monocarboxylic acid, a member of ureas, an imidazolidinone and a thiol. It derives from a (4R,5S)-dethiobiotin.

Wissenschaftliche Forschungsanwendungen

Enzymatic Role in Biotin Synthesis

9-MDTB serves as a crucial intermediate in the enzymatic conversion of dethiobiotin (DTB) to biotin. The mechanism involves the reductive cleavage of S-adenosyl-L-methionine (SAM), yielding a 5′-deoxyadenosyl radical that abstracts a hydrogen atom from the C9 position of DTB. This reaction forms a dethiobiotinyl carbon radical, which is subsequently quenched by a sulfur atom from a [2Fe-2S] cluster, resulting in the formation of 9-MDTB .

Mechanistic Insights

The mechanistic studies reveal that 9-MDTB is not just a transient product but a kinetically competent intermediate. Research indicates that its formation and decay occur within time frames consistent with biotin synthesis rates, highlighting its stability and role in facilitating biotin production .

Structural Studies and Characterization

The structural characterization of 9-MDTB has been conducted using various spectroscopic techniques, including mass spectrometry (MS) and electron paramagnetic resonance (EPR). These studies confirm that 9-MDTB binds tightly to the enzyme during catalysis, acting as a ligand to the [2Fe–2S] cluster .

Data Table: Spectroscopic Characteristics of 9-MDTB

| Characteristic | Value |

|---|---|

| Monoisotopic Mass | 246.10 Da |

| Extinction Coefficient | Estimated at ε210≈870M−1cm−1 |

| Binding Affinity | Km≈200μM for BioB |

Biotechnological Applications

Given its role in biotin synthesis, 9-MDTB has potential applications in biotechnology. Its ability to serve as an intermediate can be exploited for the production of biotin in microbial systems. Studies have shown that engineered strains of E. coli can convert synthetic 9-MDTB to biotin efficiently, retaining labeled sulfur during the process .

Case Study: Microbial Conversion of 9-MDTB

In experiments where synthetic ^35S-labeled 9-MDTB was fed to E. coli, researchers observed approximately 75% retention of labeled sulfur in the produced biotin. This highlights the potential for using 9-MDTB as a substrate in biotechnological applications aimed at producing high-value compounds like biotin .

Potential Therapeutic Applications

The understanding of 9-MDTB's role in enzymatic reactions opens avenues for therapeutic applications. For instance, inhibitors targeting the formation or utilization of 9-MDTB could be developed to modulate biotin biosynthesis in pathogenic organisms, potentially leading to novel antimicrobial strategies .

Eigenschaften

CAS-Nummer |

139936-57-5 |

|---|---|

Molekularformel |

C10H18N2O3S |

Molekulargewicht |

246.33 g/mol |

IUPAC-Name |

6-[(4R,5R)-2-oxo-5-(sulfanylmethyl)imidazolidin-4-yl]hexanoic acid |

InChI |

InChI=1S/C10H18N2O3S/c13-9(14)5-3-1-2-4-7-8(6-16)12-10(15)11-7/h7-8,16H,1-6H2,(H,13,14)(H2,11,12,15)/t7-,8+/m1/s1 |

InChI-Schlüssel |

ZARFDBYKHCOTRH-SFYZADRCSA-N |

SMILES |

C(CCC1C(NC(=O)N1)CS)CCC(=O)O |

Isomerische SMILES |

C(CC[C@@H]1[C@@H](NC(=O)N1)CS)CCC(=O)O |

Kanonische SMILES |

C(CCC1C(NC(=O)N1)CS)CCC(=O)O |

Synonyme |

9-mercaptodesthiobiotin 9-mercaptodethiobiotin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.